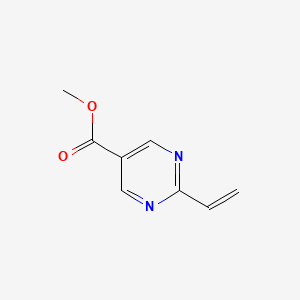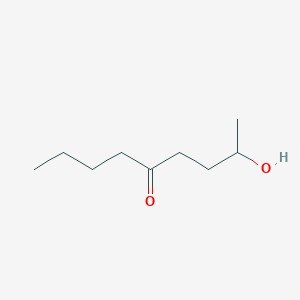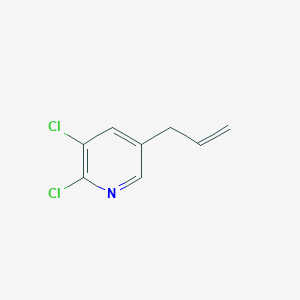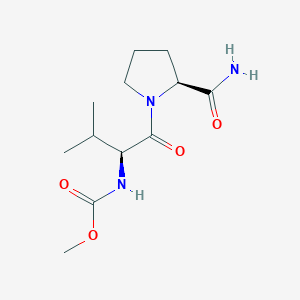![molecular formula C13H10F3NO3 B8321110 Methyl 5-Methyl-3-[3-(trifluoromethyl)phenyl]isoxazole-4-carboxylate](/img/structure/B8321110.png)
Methyl 5-Methyl-3-[3-(trifluoromethyl)phenyl]isoxazole-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 5-Methyl-3-[3-(trifluoromethyl)phenyl]isoxazole-4-carboxylate is a compound belonging to the isoxazole family, which is known for its diverse biological activities and therapeutic potential Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-Methyl-3-[3-(trifluoromethyl)phenyl]isoxazole-4-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-(trifluoromethyl)benzaldehyde with hydroxylamine hydrochloride to form the corresponding oxime, which is then cyclized to the isoxazole ring using an appropriate cyclizing agent . The reaction conditions often include refluxing in methanol or other suitable solvents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the final product. Additionally, the use of eco-friendly and cost-effective catalysts, such as Amberlyst-70, can be employed to improve the sustainability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 5-Methyl-3-[3-(trifluoromethyl)phenyl]isoxazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and substitution reagents like halogens or nucleophiles. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution reactions can result in various substituted derivatives .
Aplicaciones Científicas De Investigación
Methyl 5-Methyl-3-[3-(trifluoromethyl)phenyl]isoxazole-4-carboxylate has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of Methyl 5-Methyl-3-[3-(trifluoromethyl)phenyl]isoxazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 3-methyl-5-[4-(trifluoromethyl)phenyl]isoxazole-4-carboxylate
- 5-[3-(trifluoromethyl)phenyl]furan-2-carbaldehyde
Uniqueness
Methyl 5-Methyl-3-[3-(trifluoromethyl)phenyl]isoxazole-4-carboxylate is unique due to its specific trifluoromethyl substitution, which imparts distinct chemical and biological properties. This substitution can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C13H10F3NO3 |
|---|---|
Peso molecular |
285.22 g/mol |
Nombre IUPAC |
methyl 5-methyl-3-[3-(trifluoromethyl)phenyl]-1,2-oxazole-4-carboxylate |
InChI |
InChI=1S/C13H10F3NO3/c1-7-10(12(18)19-2)11(17-20-7)8-4-3-5-9(6-8)13(14,15)16/h3-6H,1-2H3 |
Clave InChI |
YMGCYGOUCCYOJZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=NO1)C2=CC(=CC=C2)C(F)(F)F)C(=O)OC |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

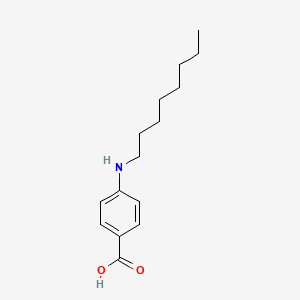
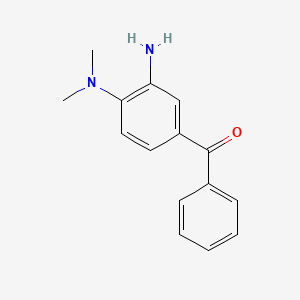
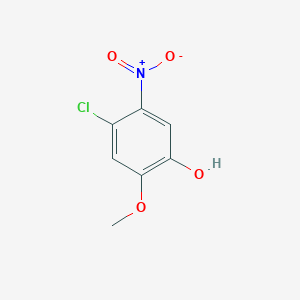
![8-Chloro-3-(cyclopropylmethyl)-7-iodo-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B8321043.png)
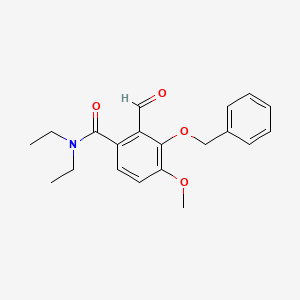
![{4-[(2-Methylpyrrolidin-1-yl)methyl]phenyl}amine](/img/structure/B8321048.png)
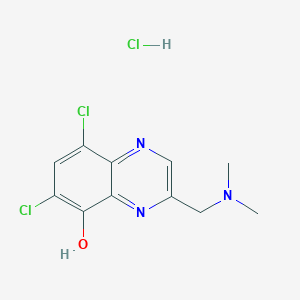
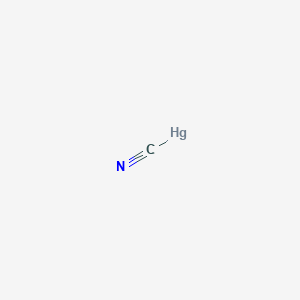
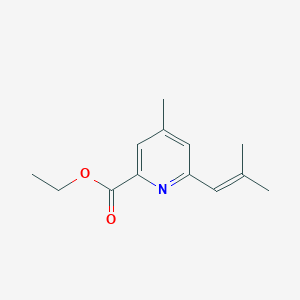
![4-[(4-Methoxybenzyl)oxy]benzylalcohol](/img/structure/B8321098.png)
